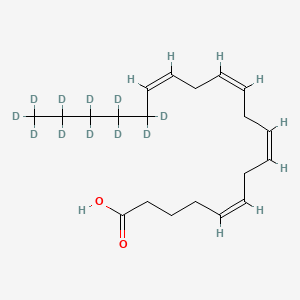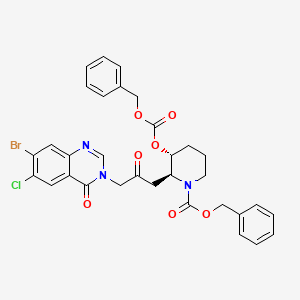![molecular formula C25H16D9NO B587490 (4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone CAS No. 1651833-50-9](/img/structure/B587490.png)
(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Overview
Description
JWH 122-d9 (exempt preparation) is intended for use as an internal standard for the quantification of JWH 122 by GC- or LC-MS. JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors. JWH 122-d9 is regulated as a Schedule I compound in the United States. JWH 122-d9 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
JWH 122-d9 is intended for use as an internal standard for the quantification of JWH 122 by GC- or LC-MS. JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors. JWH 122-d9 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Scientific Research Applications
Structural Characterization and Synthesis
- Structural Characterization : The compound has been studied for its structural characteristics using techniques like GC-MS, NMR analysis, and flash chromatography. For instance, Moosmann et al. (2012) detailed the identification and structure elucidation of a similar synthetic cannabinoid (Moosmann, Kneisel, Girreser, Brecht, Westphal, & Auwärter, 2012).
- Synthesis Approaches : Studies have also focused on the synthesis of related compounds, exploring various chemical pathways and conditions. For example, Cheng (2012) discussed the synthesis of a closely related compound, highlighting steps like Friedel Crafts acylation and ester hydrolysis (Cheng, 2012).
Detection and Analysis
- Detection in Illegal Products : The compound and its variants have been identified as adulterants in illegal products. Uchiyama et al. (2010) identified similar naphthoylindoles in products sold in Japan (Uchiyama, Kawamura, Kikura-Hanajiri, & Goda, 2010).
- Analytical Techniques : Various analytical methods such as LC-MS/MS and SPE have been developed for detecting these compounds in different samples. Borova et al. (2015) developed a method for determining NPSs, including synthetic cannabinoids, in wastewater (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).
Biological Activities and Effects
- Cannabimimetic Properties : The compound's analogs have been reported to exhibit cannabinoid receptor agonist activities. Studies like Ferk et al. (2016) investigated the genotoxic properties of similar synthetic cannabinoids, providing insights into their biological activities (Ferk, Gminski, Al-Serori, Mišík, Nersesyan, Koller, Angerer, Auwärter, Tang, Arif, & Knasmüller, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i1D3,3D2,4D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJQMKQFWYIHS-ZYWCKPJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016389 | |
| Record name | JWH 122-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone | |
CAS RN |
1651833-50-9 | |
| Record name | JWH 122-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





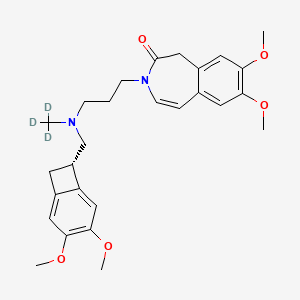
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
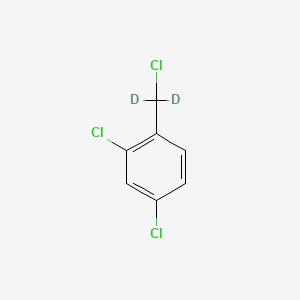
![Cyclopropanemethanol, 1-ethoxy-alpha-[(trimethylsilyl)ethynyl]- (9CI)](/img/no-structure.png)

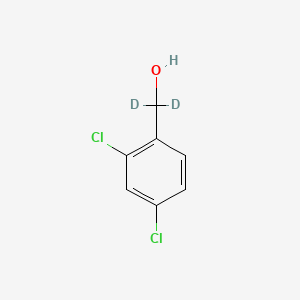
![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B587420.png)


